molecular formula C19H22N6O3S B2585928 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034390-85-5

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No. B2585928
CAS RN: 2034390-85-5
M. Wt: 414.48
InChI Key: KFBCUQKIPUGEKQ-UHFFFAOYSA-N
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Description

The compound is also known as Pyeazolam (SH-TRI-108), a triazolobenzodiazepine derivative . It has been sold online as a designer drug .


Molecular Structure Analysis

The IUPAC name of the compound is 8-ethynyl-1-methyl-6-(pyridin-2-yl)-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine . The molecular formula is C18H13N5 and the molar mass is 299.337 g·mol−1 .

Scientific Research Applications

Synthesis and Biological Activities

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide and its derivatives have been a subject of interest in the synthesis of condensed-azole derivatives due to their potential biological activities. For instance, a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides were synthesized and evaluated for their anti-asthmatic activities by inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, particularly those bearing a gem-dialkyl or a cycloalkylidene group at the 2 position of the sulfamoylpropyloxy group in the side chain and a methyl group at the 7 position, demonstrated potent activity, suggesting their significant value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Mechanism of Action

Pyeazolam has been found to be relatively selective for the α5 subtype of GABA A receptors, in a similar manner to the related compound QH-ii-066 . It is claimed to have an effects profile more similar to alcohol than typical benzodiazepines .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-29(27,28)16-5-2-14(3-6-16)4-9-19(26)21-15-10-11-24(12-15)18-8-7-17-22-20-13-25(17)23-18/h2-3,5-8,13,15H,4,9-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBCUQKIPUGEKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(methylsulfonyl)phenyl)propanamide

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